3-(Butylamino)propionitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

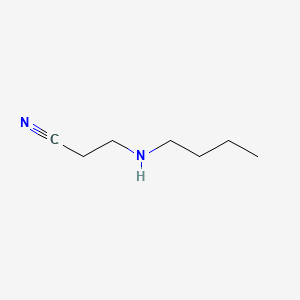

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(butylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-3-6-9-7-4-5-8/h9H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGVMJDQNJEAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219356 | |

| Record name | 3-(Butylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-51-6 | |

| Record name | 3-(Butylamino)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 693-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Butylamino)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 693-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Butylamino)propionitrile (CAS 693-51-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive technical overview of 3-(Butylamino)propionitrile, a versatile bifunctional molecule with significant potential in organic synthesis and pharmaceutical research. The document details its physicochemical properties, synthesis protocols, key chemical reactions, and established applications. Emphasis is placed on its role as a building block in the development of more complex molecules and its utility in the design of peptidomimetic drug candidates. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Physicochemical Properties

This compound is an organic compound featuring both a secondary amine and a nitrile functional group.[1] Its chemical structure lends it to a variety of chemical transformations, making it a valuable intermediate. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 693-51-6 | [2][3] |

| Molecular Formula | C₇H₁₄N₂ | [2][4] |

| Molecular Weight | 126.20 g/mol | [2][4] |

| Boiling Point | 104-106 °C (at 10 mmHg) | [3] |

| Density | 0.86 g/mL | [3][4] |

| Melting Point | 48.5-49.5 °C | [5] |

| pKa | 8.70 ± 0.19 (Predicted) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.290 (Crippen Calculated) | [2] |

| Water Solubility (log₁₀WS) | -1.81 (Crippen Calculated) | [2] |

| Synonyms | 3-Butylamino-propanenitrile, 3-(N-butylamino)propionitrile | [3][5] |

Synthesis and Reactivity

General Synthesis Protocol

The synthesis of this compound is typically achieved through the cyanoethylation of n-butylamine. This reaction involves the Michael addition of butylamine to acrylonitrile. A general process for the preparation of 3-aminopropionitriles involves reacting an amine with an acrylonitrile.[6]

Experimental Protocol:

-

Reactants: An amine (e.g., n-butylamine) and an acrylonitrile are reacted in a molar ratio ranging from 0.9:1 to 100:1.[6]

-

Catalyst: The reaction is facilitated by a heterogeneous catalyst, such as aluminum oxide, silicon dioxide, or acidic zeolites.[6]

-

Conditions: The reaction is carried out at a temperature between 40°C and 200°C and a pressure of 1 to 350 bar.[6] For reactions involving primary amines like butylamine, the preferred conditions are typically between 80°C to 160°C and 1 to 150 bar.[6]

-

Procedure: The reaction can be performed in a batch or continuous-flow reactor.[6] The reactants are passed over the catalyst bed under the specified temperature and pressure conditions. The resulting product, this compound, is then isolated and purified using standard laboratory techniques such as distillation.

A reference to a specific synthesis of this compound can be found in the Journal of the American Chemical Society, 1946, volume 68, page 1217.[3]

Key Chemical Reactions

The presence of both amine and nitrile groups allows this compound to undergo a variety of chemical transformations.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid, 3-(butylamino)propanoic acid, or the corresponding amide.[1]

-

Reduction: The nitrile group can be reduced to a primary amine, yielding N-butylpropane-1,3-diamine.

-

Amine Reactions: The secondary amine can participate in condensation reactions and can be further alkylated or acylated to introduce additional functional groups.[1]

Applications in Research and Drug Development

This compound serves as a valuable building block in several areas of chemical and pharmaceutical research.

-

Organic Synthesis: The dual functionality of the molecule makes it a versatile starting material for synthesizing more complex molecules.[1] The nitrile and amine groups can be selectively modified to build diverse molecular scaffolds.[1]

-

Peptidomimetic Drug Development: The aminonitrile functionality is a key structural motif in the design of peptidomimetics.[1] These compounds mimic the structure and biological activity of natural peptides but often possess improved pharmacological properties, such as greater metabolic stability and better bioavailability.[1] The amine group in this compound provides a site for peptide bond formation, while the overall structure can serve as a template to mimic peptide backbones.

-

Material Science: The molecule possesses both a hydrophobic butyl group and a hydrophilic amine group, making it amphiphilic.[1] This property suggests potential applications in material science, for example, in the development of surfactants, emulsifiers, or self-assembling materials.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: Causes skin irritation and serious eye irritation.[5][7] May cause respiratory irritation.[5]

Precautionary Measures and Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7]

-

Handling Practices: Avoid breathing mist, vapors, or spray.[7] Do not get in eyes, on skin, or on clothing.[8] Wash hands and skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[8]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Storage:

-

Store locked up in a cool, dark, and well-ventilated place.[7]

-

Keep the container tightly closed.[7]

Conclusion

This compound (CAS 693-51-6) is a chemical intermediate with significant utility for researchers in organic chemistry and drug discovery. Its defined physicochemical properties and established synthesis routes make it an accessible building block. The presence of two distinct and reactive functional groups provides a platform for the creation of diverse and complex molecular architectures, particularly in the field of peptidomimetics. While its applications are promising, adherence to strict safety and handling protocols is mandatory due to its inherent toxicity and irritant properties. This guide serves as a foundational resource for professionals seeking to leverage the chemical potential of this compound in their research and development endeavors.

References

- 1. Buy 3-(Sec-butylamino)propanenitrile | 21539-52-6 [smolecule.com]

- 2. This compound (CAS 693-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 693-51-6 [amp.chemicalbook.com]

- 6. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. airgas.com [airgas.com]

An In-depth Technical Guide to the Chemical Properties of 3-(Butylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological relevance of 3-(Butylamino)propionitrile. This document distinguishes between the two common isomers: 3-(n-butylamino)propionitrile and 3-(tert-butylamino)propionitrile, presenting data for both where available.

Chemical and Physical Properties

This compound is a chemical compound with the general formula C₇H₁₄N₂. Its properties can vary depending on the isomer of the butyl group. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 3-(n-Butylamino)propionitrile | 3-(tert-Butylamino)propionitrile |

| CAS Number | 693-51-6 | 21539-53-7 |

| Molecular Formula | C₇H₁₄N₂ | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol |

| Melting Point | 48.5-49.5 °C[1][2] | Not available |

| Boiling Point | 104-106 °C at 10 mmHg[1][2] | 81-83 °C at 10 mmHg[3] |

| Density | 0.86 g/cm³[1][2] | 0.86 g/mL[3] |

| Refractive Index | 1.432[2] | Not available |

| pKa (Predicted) | 8.70 ± 0.19[1] | Not available |

| XLogP3 (Predicted) | 1.68068[2] | Not available |

Synthesis and Experimental Protocols

The primary synthetic route to 3-(butylamino)propionitriles is the Michael addition of the corresponding butylamine to acrylonitrile. This reaction is a classic example of a conjugate addition.

Experimental Protocol: Synthesis of 3-(n-Butylamino)propionitrile via Michael Addition

This protocol is a generalized procedure based on the known reactivity of amines with acrylonitrile.

Materials:

-

n-Butylamine

-

Acrylonitrile

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (optional, as a catalyst)

-

Rotary evaporator

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve n-butylamine (1.0 equivalent) in ethanol.

-

Slowly add acrylonitrile (1.0 to 1.1 equivalents) to the stirred solution at room temperature. The reaction can be exothermic, so controlled addition is recommended.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-(n-butylamino)propionitrile.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of 3-(n-butylamino)propionitrile.

Analytical Characterization

The characterization of this compound isomers typically involves spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons closer to the electron-withdrawing nitrile group and the nitrogen atom will appear further downfield.

-

¹³C NMR: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. Carbons bonded to the nitrogen will also be deshielded.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of these relatively volatile compounds.

Experimental Protocol: GC-MS Analysis

This is a general protocol that would require optimization for specific instrumentation and samples.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

-

Helium carrier gas

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas Flow: 1 mL/min (constant flow)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Data Analysis:

-

The retention time will be characteristic of the specific isomer.

-

The mass spectrum will show a molecular ion peak (M⁺) and a fragmentation pattern that can be used to confirm the structure.

Workflow for GC-MS Analysis:

Caption: General workflow for the GC-MS analysis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, its structural similarity to β-aminopropionitrile (BAPN), a well-known lathyrogen, suggests potential biological effects. BAPN is an irreversible inhibitor of lysyl oxidase (LOX), an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix.

Inhibition of lysyl oxidase by aminopropionitrile derivatives has been reported, with the potency of inhibition being dependent on the nature of the amino group.[4] Primary amines, like in BAPN, are generally more potent inhibitors. It is plausible that this compound, as a secondary amine, could also exhibit inhibitory activity against lysyl oxidase, albeit potentially weaker than BAPN.

The proposed mechanism of lysyl oxidase inhibition by BAPN involves the active aldehyde form of the inhibitor, which is generated by the enzyme itself, binding to the active site.

Proposed Signaling Pathway: Inhibition of Lysyl Oxidase

The following diagram illustrates the potential mechanism of action of this compound as a lysyl oxidase inhibitor, extrapolated from the known mechanism of BAPN.

References

- 1. Separation of Aminoacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Butylamino)propionitrile: Molecular Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(butylamino)propionitrile, a chemical intermediate with potential applications in organic synthesis and drug discovery. This document details its molecular structure, physicochemical properties, and provides established protocols for its synthesis and analytical characterization. Furthermore, this guide explores the biological activity of the closely related compound, β-aminopropionitrile (BAPN), as a potent inhibitor of lysyl oxidase (LOX), a key enzyme in collagen cross-linking. This mechanism is presented as a model signaling pathway, offering insights into the potential pharmacological relevance of this class of compounds.

Molecular Structure and Physicochemical Properties

This compound, also known as 3-(N-butylamino)propionitrile, is a secondary amine and a nitrile. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄N₂ | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 693-51-6 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 104-106 °C at 10 mmHg | |

| Melting Point | 48.5-49.5 °C | |

| Density | 0.86 g/cm³ | |

| SMILES | CCCCNCCC#N | [1] |

| InChI | InChI=1S/C7H14N2/c1-2-3-6-9-7-4-5-8/h9H,2-4,6-7H2,1H3 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the cyanoethylation of n-butylamine with acrylonitrile. This reaction is a Michael addition, where the amine acts as a nucleophile.

Experimental Protocol: Cyanoethylation of n-Butylamine

This protocol is based on established methods for the cyanoethylation of amines.[3][4]

Materials:

-

n-Butylamine

-

Acrylonitrile

-

Glacial Acetic Acid (catalyst)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place n-butylamine.

-

Add a catalytic amount of glacial acetic acid to the n-butylamine and stir the mixture.

-

From the dropping funnel, add acrylonitrile dropwise to the stirred solution of n-butylamine. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Remove the excess n-butylamine and acrylonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Safety Precautions:

-

Acrylonitrile is a toxic and flammable compound. All manipulations should be performed in a well-ventilated fume hood.

-

n-Butylamine is a corrosive and flammable liquid.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation.[5][6][7]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration if quantitative analysis is required.

-

An internal standard can be added for improved accuracy.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-300

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the butyl group and the propionitrile moiety.

NMR Spectroscopy

-

¹H NMR: Expect signals corresponding to the protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the propionitrile moiety (triplets for the two methylene groups adjacent to the nitrogen and the nitrile group). The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for each of the seven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the downfield region (around 118-125 ppm).

Biological Activity and Signaling Pathway Involvement (A Case Study of β-Aminopropionitrile)

While this compound itself has not been extensively studied for its biological activity, the related compound β-aminopropionitrile (BAPN) is a well-characterized and potent irreversible inhibitor of lysyl oxidase (LOX).[9][10][11] LOX is a crucial enzyme responsible for the cross-linking of collagen and elastin, which provides structural integrity to connective tissues.[12][13] The inhibition of LOX by BAPN serves as an illustrative example of a signaling pathway that could be relevant for this class of compounds.

Mechanism of Lysyl Oxidase Inhibition

The following diagram illustrates the mechanism of collagen cross-linking by lysyl oxidase and its inhibition by an aminopropionitrile like BAPN.

The inhibition of LOX by BAPN leads to a condition known as lathyrism, characterized by weakened connective tissues.[9] However, this inhibitory activity has also been explored for therapeutic purposes, such as in preventing fibrosis and in cancer therapy, where LOX is often overexpressed and contributes to tumor stiffness.[11][14]

Experimental Workflow: Investigating LOX Inhibition

The following diagram outlines a typical experimental workflow to assess the inhibitory effect of a compound like this compound on lysyl oxidase activity and its downstream effects on collagen.

Conclusion

This compound is a readily synthesizable compound with a well-defined molecular structure. The protocols provided in this guide offer a solid foundation for its preparation and characterization. The exploration of the biological activity of the related compound, β-aminopropionitrile, highlights a potential avenue for future research into the pharmacological applications of aminopropionitriles as modulators of extracellular matrix remodeling and other biological processes. This guide serves as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in this class of molecules.

References

- 1. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]

- 2. Organo-silicon compounds; alpha- and beta-chloroalkyl silanes and the unusual reactivity of the latter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cross-links in collagen is associated with reduced stiffness of the aorta in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. probiologists.com [probiologists.com]

- 13. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tumor stiffening reversion through collagen crosslinking inhibition improves T cell migration and anti-PD-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]

3-(Butylamino)propionitrile IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Butylamino)propionitrile, including its chemical identity, physicochemical properties, and synthetic methodologies. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Nomenclature

This compound is an aliphatic nitrile compound. The term "butylamino" can refer to different isomers of the butyl group. For clarity, this section provides the IUPAC names and synonyms for the primary isomers. The most common and direct interpretation refers to the n-butyl isomer.

| Isomer | CAS Number | IUPAC Name | Common Synonyms |

| n-Butyl | 693-51-6 | 3-(Butylamino)propanenitrile[1] | 3-(n-Butylamino)propionitrile, 3-Butylaminopropionitrile[1][2] |

| sec-Butyl | 21539-52-6 | 3-(Butan-2-ylamino)propanenitrile[3] | 3-(sec-Butylamino)propanenitrile[3] |

| tert-Butyl | 21539-53-7 | 3-(tert-Butylamino)propanenitrile[4] | 3-(tert-Butylamino)propionitrile[4][5][6] |

Physicochemical Properties

The following tables summarize the key quantitative data for this compound and its isomers.

Table 2.1: General Properties of 3-(Butylamino)propanenitrile (n-butyl isomer)

| Property | Value | Reference |

| CAS Number | 693-51-6 | [1][7] |

| Molecular Formula | C₇H₁₄N₂ | [1][2][7][8] |

| Molecular Weight | 126.20 g/mol | [2][8] |

| Melting Point | 48.5-49.5 °C | [2] |

| Boiling Point | 104-106 °C @ 10 mmHg | [2] |

| Density | 0.86 g/cm³ | [2] |

| pKa (Predicted) | 8.70 ± 0.19 | [2] |

Table 2.2: Calculated Properties of 3-(Butylamino)propanenitrile (n-butyl isomer)

| Property | Value | Unit | Source |

| logP (Octanol/Water Partition Coefficient) | 1.290 | Crippen Calculated | |

| Water Solubility (log₁₀WS) | -1.81 | mol/L | Crippen Calculated |

| Normal Boiling Point (Tboil) | 511.81 | K | Joback Calculated |

| Normal Melting Point (Tfus) | 286.30 | K | Joback Calculated |

| Critical Temperature (Tc) | 701.21 | K | Joback Calculated |

| Critical Pressure (Pc) | 2764.26 | kPa | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 48.09 | kJ/mol | Joback Calculated |

| Enthalpy of Fusion (ΔfusH°) | 20.49 | kJ/mol | Joback Calculated |

| Data sourced from Cheméo[8] |

Table 2.3: Comparative Properties of Butylamino Isomers

| Property | n-Butyl Isomer | sec-Butyl Isomer | tert-Butyl Isomer |

| CAS Number | 693-51-6 | 21539-52-6 | 21539-53-7 |

| Molecular Formula | C₇H₁₄N₂ | C₇H₁₄N₂ | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol | 126.20 g/mol | 126.20 g/mol |

| Boiling Point | 104-106 °C @ 10 mmHg | Not available | 81-83 °C @ 10 mmHg |

| Density | 0.86 g/cm³ | Not available | 0.86 g/mL |

Synthesis and Experimental Protocols

The primary method for synthesizing 3-(alkylamino)propionitriles is the aza-Michael addition of an amine to acrylonitrile. This reaction involves the nucleophilic addition of the amine to the activated carbon-carbon double bond of acrylonitrile.

General Experimental Protocol: Michael Addition of Butylamine to Acrylonitrile

This protocol is a generalized procedure based on established methods for the synthesis of 3-aminopropionitriles.

Materials:

-

n-Butylamine

-

Acrylonitrile

-

Heterogeneous catalyst (e.g., aluminum oxide, silicon dioxide)

-

Solvent (optional, e.g., toluene, or solvent-free)

Procedure:

-

The reaction can be conducted in a batch or continuous flow setup. For a continuous process, a pressure apparatus equipped with metering pumps, a mixing zone, and a heated tubular reactor filled with the catalyst is used.

-

Butylamine and acrylonitrile are pumped into the reactor. A molar ratio of amine to acrylonitrile ranging from 0.9:1 to 100:1 may be employed.

-

The reaction is carried out at a temperature between 80 °C and 160 °C.

-

The pressure is maintained between 1 and 150 bar.

-

The residence time in the reactor is optimized to ensure complete conversion.

-

The output from the reactor is cooled, and the product mixture is collected.

-

The crude product can be purified by distillation under reduced pressure to remove unreacted starting materials and any byproducts, such as the double addition product, bis(2-cyanoethyl)butylamine.

-

The final product's identity and purity should be confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Note: Acrylonitrile is a toxic and flammable compound. All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Logical and Experimental Workflows

As this compound is primarily a chemical intermediate, its role in complex biological signaling pathways is not documented in the scientific literature. However, the synthetic workflow can be represented as a logical diagram.

Caption: Synthetic workflow for this compound via Michael addition.

Applications and Biological Activity

3-(Alkylamino)propionitriles serve as versatile intermediates in organic synthesis. The presence of both a secondary amine and a nitrile functional group allows for a variety of subsequent chemical transformations. They are precursors for the synthesis of:

-

Diamines: The nitrile group can be reduced to a primary amine, yielding N-butylpropane-1,3-diamine.

-

Carboxylic Acids and Amides: Hydrolysis of the nitrile group can produce the corresponding carboxylic acid or amide.

-

Heterocyclic Compounds: The dual functionality makes them useful building blocks for constructing nitrogen-containing heterocyclic rings.

Currently, there is limited information in the public domain regarding specific, significant biological activities or pharmacological applications of this compound itself. Like other nitriles, it should be handled with care due to potential toxicity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 3-(Sec-butylamino)propanenitrile | C7H14N2 | CID 12252442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Butylamino)propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 3-(Butylamino)propionitrile (CAS No: 693-51-6), a bifunctional molecule containing a secondary amine and a nitrile group. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document summarizes available experimental data and provides predicted spectroscopic information where experimental data is not publicly accessible.

Chemical Structure and Properties

-

Molecular Formula: C₇H₁₄N₂

-

Molecular Weight: 126.20 g/mol

-

IUPAC Name: 3-(Butylamino)propanenitrile

-

Chemical Structure:

Spectroscopic Data Summary

The following sections provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the compilation of this guide, experimental ¹H and ¹³C NMR data for this compound are not available in the public domain. Therefore, the following tables present predicted chemical shifts and coupling patterns based on established principles of NMR spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃- | 0.9 - 1.0 | Triplet (t) | 3H |

| -CH₂-CH₃ | 1.3 - 1.5 | Sextet | 2H |

| -CH₂-CH₂-CH₃ | 1.5 - 1.7 | Quintet | 2H |

| -NH-CH₂ -CH₂- | 2.5 - 2.7 | Triplet (t) | 2H |

| -NH- | 1.0 - 2.5 | Broad Singlet (br s) | 1H |

| -NH-CH₂-CH₂ -CN | 2.8 - 3.0 | Triplet (t) | 2H |

| -CH₂-CH₂ -CN | 2.4 - 2.6 | Triplet (t) | 2H |

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C H₃- | 13 - 15 |

| -C H₂-CH₃ | 19 - 21 |

| -C H₂-CH₂-CH₃ | 31 - 33 |

| -NH-C H₂- | 48 - 52 |

| -NH-CH₂-C H₂-CN | 45 - 49 |

| -CH₂-C H₂-CN | 17 - 20 |

| -C ≡N | 118 - 122 |

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum for this compound is available from the NIST WebBook.[1] The key absorption bands are summarized in the table below and are consistent with the presence of a secondary amine and a nitrile functional group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H stretch (secondary amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| ~2250 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1120 | Medium | C-N stretch |

Data sourced from the NIST WebBook.[1]

Mass Spectrometry (MS)

While the NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound, the detailed data is not readily accessible.[1] Therefore, a predicted fragmentation pattern is presented based on the known fragmentation pathways of aliphatic amines and nitriles.[2][3][4]

Table 4: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Comments |

| 126 | [C₇H₁₄N₂]⁺• | Molecular Ion (M⁺•) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 97 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 83 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 70 | [CH₂=N⁺H-CH₂CH₂CN] | α-cleavage, loss of a propyl radical |

| 56 | [CH₃CH₂CH₂CH₂NH=CH₂]⁺ | α-cleavage, loss of a cyanomethyl radical |

| 41 | [CH₂=C=N-H]⁺ | Fragment from the propionitrile moiety |

The base peak is likely to result from α-cleavage, a characteristic fragmentation of amines.[2][3]

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•) and inducing fragmentation.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum (relative intensity versus m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a known chemical compound.

This guide serves as a foundational resource for professionals working with this compound, enabling its accurate identification and characterization through the integrated application of modern spectroscopic techniques.

References

A Comprehensive Technical Guide to the Solubility of 3-(Butylamino)propionitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-(Butylamino)propionitrile, a compound of interest in various research and development sectors. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document focuses on delivering a robust framework for determining its solubility in a range of common organic solvents. The protocols and methodologies outlined herein are designed to empower researchers to generate precise and reliable solubility data, essential for applications ranging from reaction chemistry to formulation development.

Introduction to this compound

This compound (CAS No: 693-51-6) is a chemical intermediate with the molecular formula C₇H₁₄N₂. Its structure, featuring a secondary amine and a nitrile group, suggests a moderate polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. A calculated LogP value of 1.290 indicates a degree of lipophilicity.[1] Understanding its solubility is critical for its effective use in synthesis, purification, and formulation.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a wide array of organic solvents. To address this gap, the following table is presented as a template for researchers to populate with experimentally determined values. The solvents listed are commonly used in laboratory and industrial settings, covering a spectrum of polarities and functionalities.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Propanol | 25 | Data to be determined | Data to be determined |

| Butanol | 25 | Data to be determined | Data to be determined |

| Hexanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Methyl Ethyl Ketone (MEK) | 25 | Data to be determined | Data to be determined |

| Methyl Isobutyl Ketone (MIBK) | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylacetamide (DMAc) | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| N-Methylpyrrolidinone (NMP) | 25 | Data to be determined | Data to be determined |

| Sulfolane | 25 | Data to be determined | Data to be determined |

Note: The above table is a template. Researchers should determine these values experimentally using the protocols outlined below.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, the following detailed experimental protocols are provided. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature, representing its thermodynamic equilibrium solubility.

Materials:

-

This compound (of high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Protocol 2: Kinetic Solubility Assessment

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions, which is often relevant in high-throughput screening environments.

Materials:

-

A stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

The organic solvents of interest.

-

96-well plates.

-

Plate reader capable of nephelometry or UV-Vis absorbance measurements.

Procedure:

-

Sample Preparation:

-

Add a small volume of the this compound stock solution to each well of a 96-well plate.

-

Add the organic solvent of interest to each well.

-

-

Incubation and Measurement:

-

Incubate the plate for a short period (e.g., 1-2 hours) with agitation.

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength after a settling period to detect any precipitation.

-

-

Data Analysis:

-

The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Experimental workflow for thermodynamic solubility determination.

This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The generation of such data is crucial for advancing the scientific and industrial applications of this compound.

References

3-(Butylamino)propionitrile safety data sheet (SDS) and handling precautions

Introduction

3-(Butylamino)propionitrile (CAS No: 693-51-6, Molecular Formula: C₇H₁₄N₂, Molecular Weight: 126.20 g/mol ) is a chemical compound used in research and development settings.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its associated hazards, handling precautions, and emergency procedures. Due to its significant toxicity, strict adherence to safety protocols is imperative when working with this substance. This document synthesizes data from safety data sheets (SDS) and chemical property databases to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple acute and physical hazards.[3][4] The primary dangers are its high flammability and severe toxicity through multiple exposure routes.[3]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapour.[3]

-

H300 + H310: Fatal if swallowed or in contact with skin.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

The table below summarizes the key hazard classifications.

| Hazard Class | GHS Code | Description | Source |

| Flammable Liquids | H225 | Highly flammable liquid and vapour | [3][4] |

| Acute Toxicity, Oral | H300 | Fatal if swallowed | [3][4] |

| Acute Toxicity, Dermal | H310 | Fatal in contact with skin | [3][4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for understanding its behavior and for safe handling. The following table presents key quantitative data. Note that some reported values may vary between suppliers.

| Property | Value | Unit | Source |

| CAS Number | 693-51-6 | N/A | [1][5] |

| Molecular Weight | 126.20 | g/mol | [1] |

| Melting Point | -93 | °C | [3] |

| Boiling Point | 97 | °C | [3] |

| 104-106 (at 10 mmHg) | °C | [5] | |

| Density | 0.772 (at 25 °C) | g/mL | [3] |

| 0.86 | g/mL | [5] | |

| Octanol/Water Partition Coefficient (logP) | 1.290 | N/A | [1] |

Experimental Protocols and Toxicity Mechanisms

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. Similarly, specific signaling pathways for its mechanism of toxicity have not been elucidated. However, related propionitrile compounds, such as 3-(N,N-dimethylamino)propionitrile, have been shown to possess neurotoxic properties, which may suggest a potential area of concern for this class of chemicals.[6]

Safe Handling and Storage Workflow

Strict adherence to a defined workflow is critical to minimize exposure and ensure safety. This involves a sequence of steps from preparation and engineering controls to proper disposal.

References

- 1. This compound (CAS 693-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 3-(BUTYLAMINO)-PROPIONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. airgas.com [airgas.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Thermal Stability and Decomposition of 3-(Butylamino)propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Butylamino)propionitrile (CAS No. 693-51-6) is a chemical intermediate whose thermal stability is a critical parameter for safe handling, storage, and use in research and development. This guide summarizes the known information regarding its thermal properties, outlines general experimental protocols for its thermal analysis, and provides a framework for assessing its thermal hazards. While specific quantitative decomposition data is scarce, this document serves as a foundational resource for professionals working with this and structurally related compounds.

General Thermal Stability and Hazards

Based on available safety data, this compound is stable under normal conditions. However, it is a combustible material that may become unstable at elevated temperatures and pressures.[1][2] Incompatible materials that can lower its decomposition temperature include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Upon heating to decomposition, this compound is expected to emit toxic and irritating fumes.[1][3] Hazardous decomposition products likely include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen cyanide (HCN)

The presence of the nitrile group suggests that the release of hydrogen cyanide at high temperatures is a significant concern, a common characteristic for the thermal decomposition of aliphatic nitriles.[4]

Physicochemical Properties

A summary of the relevant physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 693-51-6 | [2][5] |

| Molecular Formula | C₇H₁₄N₂ | [2][5] |

| Molecular Weight | 126.20 g/mol | [5] |

| Boiling Point | 104-106 °C at 10 mmHg | [2][6] |

| Density | 0.86 g/cm³ | [2][6] |

| Melting Point | 48.5-49.5 °C | [2] |

Thermal Analysis Data (Exemplary)

No specific experimental thermal analysis data for this compound was found in the public domain. The following tables are provided as templates to illustrate the type of data that would be generated from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments. This data is crucial for a comprehensive thermal hazard assessment.

Table 2: Exemplary TGA Data for a Chemical Intermediate

| Parameter | Description | Typical Value (Illustrative) |

| Tonset (°C) | Temperature at the onset of significant weight loss | 180 - 220 |

| T5% (°C) | Temperature at 5% weight loss | 195 |

| Tpeak (°C) | Temperature of maximum rate of weight loss | 230 |

| Residue (%) | Percentage of mass remaining at the end of the experiment (e.g., at 600°C) | < 5 |

Table 3: Exemplary DSC Data for a Chemical Intermediate

| Parameter | Description | Typical Value (Illustrative) |

| Tonset (°C) | Onset temperature of an endothermic or exothermic event | 210 |

| Tpeak (°C) | Peak temperature of an endothermic or exothermic event | 235 |

| ΔHd (J/g) | Enthalpy of decomposition (exothermic event) | -250 to -500 |

| Tm (°C) | Melting point (endothermic event) | 49 |

| ΔHfus (J/g) | Enthalpy of fusion | 100 - 150 |

Experimental Protocols for Thermal Analysis

The following are generalized protocols for performing TGA and DSC analyses on a liquid sample like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into an appropriate TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residue. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal events such as melting and decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressures). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear ramp from ambient temperature to a temperature beyond the decomposition point (e.g., 350°C) at a constant heating rate (e.g., 5-10°C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) of these events are calculated.

Visualizations

General Workflow for Thermal Hazard Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical substance.

Caption: A flowchart illustrating the logical progression for assessing the thermal hazards of a chemical compound.

Conclusion and Recommendations

There is a significant lack of publicly available, detailed experimental data on the thermal stability and decomposition of this compound. The information from safety data sheets indicates a potential for hazardous decomposition at elevated temperatures, with the likely release of toxic gases, including hydrogen cyanide.

For any application involving the heating of this compound, it is strongly recommended that a thorough thermal hazard assessment be conducted. This should include, at a minimum, TGA and DSC screening to determine the onset temperature of decomposition and the associated energy release. For processes where there is a potential for thermal accumulation, more advanced testing, such as Accelerating Rate Calorimetry (ARC), may be warranted to model potential runaway scenarios. The resulting data is essential for defining safe operating temperatures and developing appropriate safety protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 693-51-6 [amp.chemicalbook.com]

- 3. Study on thermal decomposition characteristics of AIBN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. This compound (CAS 693-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Isomers of 3-(butylamino)propionitrile: Sec-butyl and Tert-butyl Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sec-butyl and tert-butyl isomers of 3-(butylamino)propionitrile. This document consolidates available physicochemical data, outlines experimental protocols for their synthesis and characterization, and explores their potential biological significance. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

The sec-butyl and tert-butyl isomers of this compound share the same molecular formula (C₇H₁₄N₂) and molecular weight, yet their structural differences lead to distinct physicochemical properties. A summary of these properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 3-(sec-butylamino)propionitrile | 3-(tert-butylamino)propionitrile |

| CAS Number | 21539-52-6[1] | 21539-53-7[2][3][4] |

| Molecular Formula | C₇H₁₄N₂[1] | C₇H₁₄N₂[2][3][4] |

| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [2][3][4] |

| Boiling Point | Not available | 81-83 °C at 10 mmHg[2] |

| Density | Not available | 0.86 g/mL[2] |

| pKa (Predicted) | Not available | 8.27 ± 0.38 |

| LogP (Predicted) | Not available | 1.29 |

| Storage Temperature | Not available | 2-8°C |

Synthesis and Characterization

The primary route for the synthesis of 3-(alkylamino)propionitriles is the Michael addition of the corresponding amine to acrylonitrile. This reaction is a classic example of conjugate addition and is widely applicable.

General Synthesis Workflow

The synthesis involves the direct reaction of sec-butylamine or tert-butylamine with acrylonitrile. The reaction can be carried out with or without a catalyst and solvent, and the conditions can be optimized to maximize the yield of the desired mono-adduct and minimize the formation of the bis-adduct.

References

The Biological Activity of Aminopropionitrile Derivatives: A Technical Guide for Researchers

Abstract

Aminopropionitrile derivatives represent a significant class of bioactive molecules, primarily recognized for their potent, irreversible inhibition of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes. By preventing the enzymatic cross-linking of collagen and elastin, these compounds modulate the mechanical properties of the extracellular matrix (ECM), influencing a cascade of cellular processes. This technical guide provides an in-depth overview of the biological activity of aminopropionitrile derivatives, focusing on their mechanism of action, quantitative inhibitory data, detailed experimental protocols for activity assessment, and their impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fibrosis, cancer biology, and connective tissue disorders.

Introduction

Aminopropionitriles are a family of chemical compounds characterized by an amino group and a nitrile group attached to a propane backbone. The most extensively studied member of this family is β-aminopropionitrile (BAPN), a naturally occurring lathyrogen found in the seeds of plants from the Lathyrus genus.[1] BAPN and its synthetic derivatives are powerful, mechanism-based inhibitors of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[2]

The LOX enzyme family plays a critical role in the biogenesis of connective tissue by catalyzing the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors.[3] This process generates highly reactive aldehyde residues (allysine), which spontaneously form covalent cross-links, providing structural integrity and tensile strength to the ECM.[4] Dysregulation of LOX activity is implicated in numerous pathologies, including organ fibrosis, tumor progression and metastasis, and vascular stiffening.[5][6] Consequently, the inhibition of LOX by aminopropionitrile derivatives presents a promising therapeutic strategy for these conditions.

Mechanism of Action: Irreversible Inhibition of Lysyl Oxidase

Aminopropionitrile derivatives act as irreversible inhibitors of lysyl oxidase. The inhibitory process begins with the compound binding to the enzyme's active site, initially in a competitive manner with respect to the natural substrates (e.g., collagen, elastin).[7] The enzyme then catalyzes the abstraction of a proton from the β-carbon of BAPN, leading to the formation of a highly reactive ketenimine intermediate. This intermediate subsequently forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to its permanent inactivation.[7] This irreversible binding prevents the enzyme from processing its natural substrates, thereby inhibiting the cross-linking of collagen and elastin fibers.[8]

Signaling Pathways Modulated by LOX Inhibition

The inhibition of LOX and the subsequent alteration of the ECM's structure and stiffness have profound effects on multiple downstream signaling pathways that regulate cell behavior, including proliferation, migration, and survival. Key pathways affected include:

-

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent pro-fibrotic cytokine that upregulates LOX expression. LOX inhibition by BAPN can attenuate the downstream effects of TGF-β signaling, including myocardial fibrosis and ventricular remodeling.[1]

-

Platelet-Derived Growth Factor (PDGF) Signaling: Catalytically active LOX can modify the PDGF receptor-β (PDGFRβ), enhancing downstream signaling through pathways like PI3K/AKT and ERK1/2. LOX inhibition can therefore dampen these pro-proliferative and pro-survival signals.[1][5]

-

Focal Adhesion (FA) and mTOR Signaling: In the context of aortic tissue, disrupting the ECM with BAPN can lead to the activation of focal adhesion signaling. This, in turn, can activate downstream pathways including mTOR signaling, which is involved in cell growth and proliferation.[9] Interestingly, while FA activation also stimulates the protective Rho/ROCK pathway, the mTOR pathway appears to be a key driver of pathological outcomes in this model.[9]

The following diagram illustrates the central role of LOX in ECM modification and the key signaling pathways affected by its inhibition with aminopropionitrile derivatives.

Caption: Mechanism of LOX inhibition and its impact on downstream signaling.

Quantitative Inhibitory Activity

The potency of aminopropionitrile derivatives can be quantified by their half-maximal inhibitory concentration (IC50) values. The inhibitory potential is highly dependent on the structure of the derivative, particularly the substitution on the amino group. Primary amines, such as in BAPN, generally exhibit the most potent activity.

| Compound Name | Abbreviation | Structure of Amine | In Vitro LOX Inhibition (IC50) | Notes |

| β-Aminopropionitrile | BAPN | Primary (-NH₂) | In the micromolar range | The most potent inhibitor in the series; acts irreversibly.[2] |

| 3,3'-Iminodipropionitrile | IDPN | Secondary (-NH) | Moderate | Exhibits both reversible and slight irreversible inhibition.[2] |

| Monomethylaminopropionitrile | MMAPN | Secondary (-NH) | Weak | Shows reversible inhibition.[2] |

| 3,3'-Dimethylaminopropionitrile | DMAPN | Tertiary (-N) | > 50 mM | No significant inhibition observed.[10] |

| Propionitrile | - | No Amine Group | > 50 mM | The amine group is essential for inhibitory activity.[10] |

Experimental Protocols

Assessing the biological activity of aminopropionitrile derivatives primarily involves measuring their ability to inhibit LOX enzymatic activity. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel aminopropionitrile derivative.

Caption: Workflow for testing aminopropionitrile derivatives.

Detailed Protocol: Fluorometric Lysyl Oxidase Activity Assay

This protocol is a synthesized methodology based on commercially available kits and published literature for measuring LOX activity in samples such as purified enzyme, cell culture media, or tissue extracts.[8][11][12] The assay detects hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidation, using a sensitive fluorescent probe.

A. Materials and Reagents:

-

LOX Assay Buffer: (e.g., 50 mM Sodium Borate, pH 8.2, 1.2 M Urea, warmed to 37°C)

-

LOX Substrate: (e.g., a specific alkylamine or a recombinant collagen-like substrate)

-

Fluorescent Probe: (e.g., Amplex® Red or similar H₂O₂-sensitive dye)

-

Horseradish Peroxidase (HRP)

-

LOX Inhibitor (Negative Control): β-Aminopropionitrile (BAPN)

-

Recombinant LOX Enzyme (Positive Control)

-

Test Compounds: Aminopropionitrile derivatives dissolved in an appropriate solvent (e.g., DMSO, water).

-

Microplate: 96-well, black, flat-bottom plate suitable for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation at ~535-540 nm and emission at ~587-590 nm.

B. Reagent Preparation:

-

Reaction Mix Preparation: Prepare a master mix of LOX Assay Buffer, Fluorescent Probe, HRP, and LOX Substrate according to the manufacturer's or literature specifications. Protect from light.

-

Test Compound Dilutions: Prepare a series of dilutions of the aminopropionitrile derivatives to be tested. Ensure the final solvent concentration in the assay well is low (typically <1%) to avoid interference.

-

Controls:

-

Positive Control: Dilute recombinant LOX enzyme in LOX Assay Buffer.

-

Negative Control: Prepare a sample and add a known, high concentration of BAPN to completely inhibit LOX activity.

-

Blank/Reagent Control: Contains all reaction components except the enzyme source.

-

C. Assay Procedure:

-

Sample Addition: To the wells of the 96-well plate, add 50 µL of your sample (e.g., cell culture supernatant, purified enzyme, or tissue lysate).

-

Inhibitor Pre-incubation (for irreversible inhibitors): Add the test compounds (aminopropionitrile derivatives) to the sample wells and pre-incubate for a defined period (e.g., 15-120 minutes) at 37°C to allow for time-dependent inhibition.

-

Reaction Initiation: Add 50 µL of the prepared Reaction Mix to each well to start the enzymatic reaction. The total volume should be 100 µL.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode (e.g., every 1-5 minutes for a total of 30-60 minutes) at Ex/Em = ~540/590 nm.

D. Data Analysis:

-

Calculate Reaction Rate: Determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot for each well (RFU/min).

-

Correct for Background: Subtract the rate of the blank/reagent control from all other rates.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

Aminopropionitrile derivatives are invaluable chemical tools for studying the role of the extracellular matrix in health and disease. Their specific and irreversible inhibition of lysyl oxidase provides a powerful means to modulate ECM stiffness and investigate the downstream consequences on cellular signaling and behavior. The data and protocols presented in this guide offer a framework for the consistent and accurate evaluation of these compounds. Future research should focus on developing derivatives with improved selectivity for different LOX isoforms and optimizing their pharmacokinetic properties to advance their potential as therapeutic agents for fibrotic diseases and cancer.

References

- 1. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysyl Oxidases: Orchestrators of Cellular Behavior and ECM Remodeling and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. probiologists.com [probiologists.com]

- 6. Effect of Lysyl Oxidase Inhibition on Angiotensin II-Induced Arterial Hypertension, Remodeling, and Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ahajournals.org [ahajournals.org]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]

The Versatile Scaffold: Unlocking the Potential of 3-(Butylamino)propionitrile in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the dynamic landscape of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the development of novel therapeutic agents. 3-(Butylamino)propionitrile, a bifunctional molecule featuring a secondary amine and a nitrile group, represents a promising yet underexplored building block in medicinal chemistry. Its inherent reactivity and structural simplicity offer a gateway to a diverse array of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the prospective applications of this compound in the synthesis of psychoactive agents, antidiabetic drugs, and antimalarial compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Precursor to Psychoactive Agents: The Bupropion Analogue Avenue

The structural similarity of this compound to key fragments of bupropion, a widely prescribed antidepressant and smoking cessation aid, highlights its potential as a precursor for novel psychoactive compounds. Bupropion and its analogues exert their therapeutic effects through the dual inhibition of dopamine (DAT) and norepinephrine (NET) transporters, as well as antagonism of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] The butylamino moiety of this compound can be envisioned as a key pharmacophoric element in the design of new central nervous system (CNS) active agents.

Proposed Synthetic Pathway

A plausible synthetic route to bupropion-like structures from this compound involves an initial Friedel-Crafts acylation or a related reaction to introduce a substituted phenyl ring, followed by further functional group manipulations. The nitrile group could be hydrolyzed to a carboxylic acid and then converted to a ketone, or it could be reduced to an amine to generate different classes of analogues.

Quantitative Biological Data of Bupropion Analogues

While specific data for derivatives of this compound are not yet available, the biological activities of structurally related bupropion analogues provide valuable insights into the potential efficacy of this chemical class. The following table summarizes the in vitro potencies of various bupropion analogues at monoamine transporters and nicotinic receptors.

| Compound | DAT IC₅₀ (nM)[5] | NET IC₅₀ (nM)[5] | α4β2 nAChR IC₅₀ (µM)[6] |

| Bupropion | 550 | 945 | >10 |

| (2S,3S)-Hydroxybupropion | - | 520 | 3.3 |

| Analogue 2x | 31 | 180 | 9.8 |

| Analogue 2r | - | - | - |

| Analogue 2m | - | - | - |

| Analogue 2n | - | - | - |